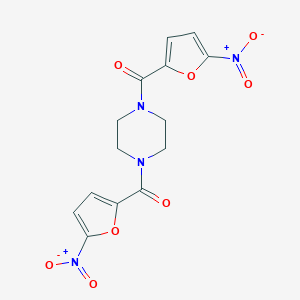
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitrofuran and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE typically involves the reaction of 5-nitrofurfural with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitrofuran moieties suggests that it may exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating infections and other diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrofuran moieties can undergo redox reactions, generating reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through the generation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
1,4-BIS(5-NITROFURAN-2-CARBONYL)PIPERAZINE is unique due to the presence of both nitrofuran and piperazine moieties
Eigenschaften
Molekularformel |
C14H12N4O8 |
|---|---|
Molekulargewicht |
364.27g/mol |
IUPAC-Name |
[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C14H12N4O8/c19-13(9-1-3-11(25-9)17(21)22)15-5-7-16(8-6-15)14(20)10-2-4-12(26-10)18(23)24/h1-4H,5-8H2 |
InChI-Schlüssel |
XNLQXFZRHBTXNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















